3-(Thiophen-2-ylmethoxy)benzoic acid
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Overview
Description
3-(Thiophen-2-ylmethoxy)benzoic acid is an organic compound with the molecular formula C12H10O3S . It has a molecular weight of 234.28 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzoic acid moiety with a thiophene ring attached via a methoxy group . The InChI code for the compound is 1S/C12H10O3S/c13-12(14)9-3-1-4-10(7-9)15-8-11-5-2-6-16-11/h1-7H,8H2,(H,13,14) .Physical and Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 234.27 . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available sources .Scientific Research Applications
Luminescence Sensitization in Eu(III) and Tb(III) Complexes
Research by Viswanathan and Bettencourt-Dias (2006) investigated thiophenyl-derivatized nitrobenzoic acid ligands, closely related to 3-(Thiophen-2-ylmethoxy)benzoic acid, as potential sensitizers for Eu(III) and Tb(III) luminescence. They found that these compounds could effectively sensitize lanthanide luminescence, showing promise in the field of luminescent materials (Viswanathan & Bettencourt-Dias, 2006).
Electrochromic Properties and Device Application
Ak et al. (2010) synthesized and characterized a thiophene-based monomer, 1,2-bis(thiophen-3-ylmethoxy)benzene, related to this compound. This research explored its electrochromic properties and potential application in electrochromic devices, highlighting the material's suitability in smart window technologies and display applications (Ak et al., 2010).
Corrosion Inhibition Studies
Chaitra, Mohana, and Tandon (2018) studied the inhibition effect of compounds including 3-(cyano-dimethyl-methyl)-benzoic acid thiophen-2-ylmethylene-hydrazide on mild steel corrosion. Their findings indicate the potential use of such thiophene derivatives in protecting metals against corrosion, particularly in acidic environments (Chaitra, Mohana, & Tandon, 2018).
Anticancer Activity of Thiophene Derivatives
A study by Ünver and Cantürk (2017) synthesized thiophene acetyl salicylic acid esters, related to this compound, and tested their cytotoxic activity against cancer cell lines. This research underscores the significance of thiophene derivatives in developing potential anticancer agents (Ünver & Cantürk, 2017).
Coordination Polymers and Photophysical Properties
Sivakumar et al. (2011) explored the synthesis of lanthanide coordination compounds using aromatic carboxylic acids similar to this compound. Their findings contribute to the understanding of the photophysical properties of these compounds, relevant in material science and photonics (Sivakumar et al., 2011).
Mechanism of Action
Safety and Hazards
The compound is associated with certain hazards. It has been assigned the GHS07 pictogram, and the associated hazard statements are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and face thoroughly after handling .
Properties
IUPAC Name |
3-(thiophen-2-ylmethoxy)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O3S/c13-12(14)9-3-1-4-10(7-9)15-8-11-5-2-6-16-11/h1-7H,8H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNKDMGHVBOCDLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC2=CC=CS2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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